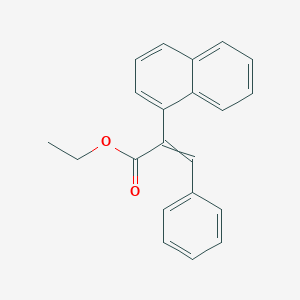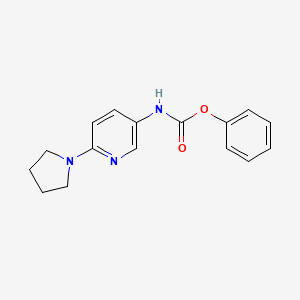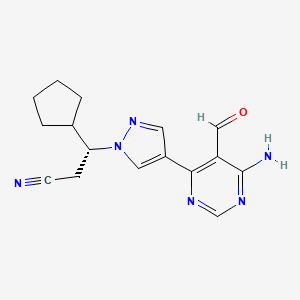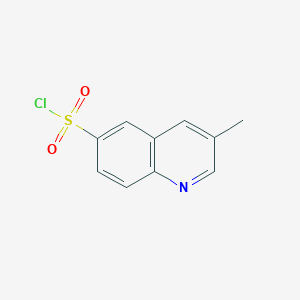
a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products, pharmaceuticals, and industrial applications . This particular ester is characterized by its complex structure, which includes a phenylmethylene group attached to a naphthaleneacetic acid moiety, further esterified with an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid (1-naphthaleneacetic acid) reacts with ethanol in the presence of concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid in the presence of an alcohol.
Major Products
Hydrolysis: 1-naphthaleneacetic acid and ethanol.
Reduction: 1-naphthaleneethanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the active carboxylic acid and alcohol. This hydrolysis can modulate the activity of the compound, influencing its pharmacokinetics and pharmacodynamics . The phenylmethylene group may also interact with specific receptors or enzymes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl Butyrate: Known for its apple-like aroma, used in flavorings and fragrances.
Ethyl Benzoate: An ester with a floral scent, used in perfumes and as a solvent.
Uniqueness
a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester stands out due to its complex structure, which imparts unique chemical and biological properties. The presence of the naphthalene ring and phenylmethylene group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C21H18O2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
ethyl 2-naphthalen-1-yl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C21H18O2/c1-2-23-21(22)20(15-16-9-4-3-5-10-16)19-14-8-12-17-11-6-7-13-18(17)19/h3-15H,2H2,1H3 |
Clave InChI |
IONVWFVQIRQILL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)





![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)



![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)

![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
